molecular formula C18H19NOS B1221583 Tolindate CAS No. 27877-51-6

Tolindate

Cat. No. B1221583
CAS RN: 27877-51-6
M. Wt: 297.4 g/mol
InChI Key: ANJNOJFLVNXCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolindate is a member of indanes.

Scientific Research Applications

Application in MALDI-TOF Mass Spectrometry

Tolindate's application in scientific research includes its use in Matrix-Assisted Laser Desorption Ionization–Time of Flight (MALDI-TOF) Mass Spectrometry. This technique is crucial in clinical microbiology for rapid species identification and proteomic studies of bacterial physiology, including the detection of antibiotic resistance mechanisms (J. Hrabák, E. Chudáčková, & Radka Walková, 2013).

Role in High Throughput Screening and Toxicology

Another significant application of Tolindate is found in Tox21, an initiative for high-throughput screening, toxicity pathway profiling, and biological interpretation of findings in environmental health and toxicology. This initiative aims to assess chemical hazards based on target-specific, mechanism-based biological observations using in vitro assays (R. Tice, C. Austin, R. Kavlock, & J. Bucher, 2013).

Involvement in Low-field Nuclear Magnetic Resonance Studies

Tolindate is also involved in research using low-field nuclear magnetic resonance. This technique is essential for studying the microstructure and water distribution in various substances, such as tofu, under different conditions, providing insights into the food science and technology fields (Teng Li et al., 2015).

Importance in Mass Spectrometry and Proteomics

In proteomics research, Tolindate plays a role in mass spectrometry, particularly in the development of soft ionization techniques like electrospray ionization (ESI) and MALDI. These advancements have enabled the analysis of proteins and other biological extracts, contributing significantly to the field of biochemistry and molecular biology (A. El-Aneed, A. Cohen, & J. Banoub, 2009).

Utilization in Polymerization Research

Research in the field of polymer science has also utilized Tolindate, specifically in the study of the catalytic behavior of various complexes in the bulk polymerization of propylene. Such studies contribute to understanding the properties and applications of different polymers (P. M. Nedorezova et al., 2000).

properties

CAS RN

27877-51-6

Product Name

Tolindate

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate

InChI

InChI=1S/C18H19NOS/c1-13-5-3-8-16(11-13)19(2)18(21)20-17-10-9-14-6-4-7-15(14)12-17/h3,5,8-12H,4,6-7H2,1-2H3

InChI Key

ANJNOJFLVNXCHT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2

Other CAS RN

27877-51-6

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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